1-(2-(4-Bromophenoxy)ethyl)piperazine
Description
1-(2-(4-Bromophenoxy)ethyl)piperazine is a piperazine derivative featuring a 4-bromophenoxyethyl side chain. Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms, serves as a versatile scaffold in medicinal chemistry due to its conformational flexibility and ability to modulate pharmacokinetic properties. This compound is synthesized via nucleophilic substitution or alkylation reactions, as seen in analogous piperazine derivatives (e.g., sulfur-containing ethyl piperazines synthesized via C-N bond cleavage or alkylation with brominated intermediates) .
Properties
Molecular Formula |
C12H17BrN2O |
|---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]piperazine |
InChI |
InChI=1S/C12H17BrN2O/c13-11-1-3-12(4-2-11)16-10-9-15-7-5-14-6-8-15/h1-4,14H,5-10H2 |
InChI Key |
HXXOUFIECINADI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCOC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Position : Para-substituted derivatives (e.g., 4-methoxyphenyl) often show higher receptor affinity than ortho- or meta-substituted counterparts due to steric and electronic factors .
- Side Chain Flexibility : The ethyl spacer in the target compound may confer greater conformational flexibility compared to benzyl or propyl chains, influencing target engagement .
Pharmacological Profiles
Piperazine derivatives exhibit diverse biological activities depending on their substituents:
Dopamine and Serotonin Transporter Affinity
- GBR-12909: A structurally complex analogue with a bis(4-fluorophenyl)methoxyethyl group and 3-phenylpropyl chain shows nanomolar affinity for DAT (Ki < 10 nM), making it a reference compound for cocaine-like effects .
- This compound: While direct data are unavailable, its bromophenoxyethyl group may interact with DAT or σ-receptors, similar to 1-(4-bromobenzyl)piperazine, which binds σ-receptors with moderate affinity .
Serotonin Receptor Modulation
Comparative Table: Receptor Binding Data
| Compound | 5-HT₁ₐ (pKi) | DAT (Ki, nM) | σ-Receptor (pKi) |
|---|---|---|---|
| 1-(4-Methoxyphenyl)piperazine | 8.8 | >1,000 | N/A |
| GBR-12909 | <6.0 | 2.5 | N/A |
| 1-(4-Bromobenzyl)piperazine | N/A | N/A | 7.9 |
Physicochemical Comparison
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